(1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate
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Overview
Description
(1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate: is an organic compound that features a cyclopropyl group, a benzoate ester, and a tosyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate typically involves multiple steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of an appropriate alkene with a carbene precursor.
Introduction of the tosyloxy group: Tosylation of a hydroxyl group using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the cyclopropyl alcohol with benzoic acid or its derivatives using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The tosyloxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzoate ester can undergo oxidation to form benzoic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Tosyl chloride, pyridine, nucleophiles (amines, thiols, alkoxides).
Reduction: Lithium aluminum hydride (LiAlH4), diethyl ether.
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Major Products
Substitution: Formation of substituted cyclopropyl derivatives.
Reduction: Formation of cyclopropylmethyl alcohol.
Oxidation: Formation of benzoic acid derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Provides insights into the behavior of cyclopropyl and tosyloxy groups in various chemical reactions.
Biology
Bioconjugation: Potential use in the modification of biomolecules for research purposes.
Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Medicine
Prodrug Design: Explored as a prodrug moiety that can be activated in vivo to release active pharmaceutical ingredients.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate depends on its specific application. In chemical reactions, the tosyloxy group acts as a good leaving group, facilitating nucleophilic substitution. In biological systems, the compound may undergo enzymatic cleavage to release active molecules.
Comparison with Similar Compounds
Similar Compounds
(1-Hydroxycyclopropyl)methyl benzoate: Lacks the tosyloxy group, making it less reactive in nucleophilic substitution reactions.
(1-((Methanesulfonyloxy)methyl)cyclopropyl)methyl benzoate: Contains a methanesulfonyloxy group instead of a tosyloxy group, which may alter its reactivity and applications.
Uniqueness
Reactivity: The presence of the tosyloxy group makes (1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate highly reactive in nucleophilic substitution reactions.
Versatility: Its unique structure allows for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
[1-[(4-methylphenyl)sulfonyloxymethyl]cyclopropyl]methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5S/c1-15-7-9-17(10-8-15)25(21,22)24-14-19(11-12-19)13-23-18(20)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQPCTVKKOQNNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC2)COC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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